molecular formula C14H14S3 B1670980 Benzyl trisulfide CAS No. 6493-73-8

Benzyl trisulfide

Cat. No. B1670980
CAS RN: 6493-73-8
M. Wt: 278.5 g/mol
InChI Key: UXDMWYANCHMSJX-UHFFFAOYSA-N
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Description

Benzyl trisulfide is a chemical compound with the linear formula (C6H5CH2)2S3 . It is a secondary metabolite of Petiveria alliacea and has been found to have antibacterial and antifungal properties .


Synthesis Analysis

The synthesis of this compound involves the use of a fully automated technique for identifying disulfide structures in biopharmaceuticals . This process produces an array of polysulfides, including this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (C6H5CH2)2S3 . It has a molecular weight of 278.46 .


Chemical Reactions Analysis

The formation of trisulfides, such as this compound, is a challenging artifact in the structure of biopharmaceuticals. High trisulfide levels can interfere with specific conjugation chemistries .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a boiling point of 160-163 °C/0.01 mmHg and a melting point of 46-48 °C .

Scientific Research Applications

H2S Release and Cell Proliferation

Benzyl trisulfide plays a role in biological systems, particularly in the release of hydrogen sulfide (H2S) and its effects on cell proliferation. Research has shown that H2S is released only from trisulfides and tetrasulfides in the presence of cysteine or reduced glutathione, which are essential for thiol-mediated reduction. This release and its differing effects on cell proliferation have been demonstrated in murine epithelial bEnd.3 cells (Bolton et al., 2019).

Synthesis Applications

This compound has been used in various synthesis applications. For example, it has been involved in the acid-catalyzed O-benzylating process. This process, utilizing a compound like TriBOT (2,4,6-tris(benzyloxy)-1,3,5-triazine), can efficiently produce benzyl ethers from functionalized alcohols (Yamada et al., 2012).

Sulfur Chemistry and Crystal Structure

In sulfur chemistry, the reaction of phosphinines with sulfur, in the presence of a catalyst, can yield trisulfide compounds. The X-ray crystal structure analysis of such trisulfides has contributed to understanding the structural aspects of these compounds (Holand et al., 1990).

Catalysis and Organic Synthesis

This compound has been utilized in catalysis, particularly in the synthesis of diaryl sulfides. It's been shown to react with aryl monofluorides under certain conditions, demonstrating substrate specificity in these reactions (Arisawa et al., 2012). Additionally, palladium nanoparticles immobilized on nanosilica triazine dendritic polymer have shown excellent catalytic activity in the synthesis of mono-, di-, and trisulfides, further highlighting the utility of this compound in organic synthesis (Isfahani et al., 2014).

Detection and Analysis

This compound has also been used in the development of sensors, such as a lead-selective electrode using benzyl disulfide as an ionophore, demonstrating its potential in analytical chemistry (Abbaspour & Tavakol, 1999).

Future Directions

Research is ongoing into the development and biological assessment of synthetic analogs of sulfur compounds like Benzyl trisulfide . These synthetic derivatives have shown potent antimicrobial and anticancer properties in preclinical models of disease .

Mechanism of Action

Target of Action

Benzyl trisulfide’s primary targets are the mitogen-activated protein extracellular regulated kinases 1 and 2 (MAPKinases erk1 and erk 2) . These kinases play a crucial role in various cellular processes, including growth, differentiation, and response to external stimuli .

Mode of Action

This compound interacts with its targets (erk1 and erk2) through a process known as hyper-phosphorylation . This interaction results in the activation of these kinases, which then trigger various downstream cellular processes . Additionally, this compound seems to have a cytokine switching mechanism where it down-regulates cytokines from the Type 1 helper cells (Th -1 cell) pathway and up-regulates those on the Type 2 helper cells (Th-2) pathway .

Biochemical Pathways

The activation of erk1 and erk2 by this compound affects several biochemical pathways. For instance, it up-regulates some reticuloendothelial system parameters such as granulocyte counts and increases thymic and Peyer’s patches masses via cell proliferation processes . These processes are known to be regulated via the MAPKinase signal transduction pathway .

Pharmacokinetics

It’s known that the cytotoxic activity of dibenzyl trisulphide, a related compound, was increased by 70 – 1000 fold when bound to albumin in vitro .

Result of Action

The activation of erk1 and erk2 by this compound leads to various molecular and cellular effects. For example, it’s implicated in neuronal growth and the improvement of long-term memory . Moreover, this compound and its derivatives exhibited potent anti-proliferation/cytotoxic activity on a wide range of cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, molecules like diallyl trisulfide release hydrogen sulfide gas (H2S) in the presence of glutathione and cysteine . The liberated H2S acts as a gaseous signaling molecule in mammalian cells with potential pharmacological effects . .

properties

IUPAC Name

(benzyltrisulfanyl)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S3/c1-3-7-13(8-4-1)11-15-17-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDMWYANCHMSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSSSCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215247
Record name Trisulfide, bis(phenylmethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6493-73-8
Record name Dibenzyl trisulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisulfide, bis(phenylmethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZYL TRISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8U5BEF9RN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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